1-(5-Fluoro-2-methylbenzyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-2-3-12(13)8-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
SJWSFXCZGCZUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 5 Fluoro 2 Methylbenzyl Piperazine
Retrosynthetic Analysis of 1-(5-Fluoro-2-methylbenzyl)piperazine
A retrosynthetic analysis of this compound simplifies the complex structure into readily available starting materials. The most logical disconnection is at the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This bond is typically formed via nucleophilic substitution or reductive amination.
This primary disconnection leads to two key synthons: the piperazine nucleus and a 5-fluoro-2-methylbenzyl electrophile or its precursor. Consequently, the synthesis can be traced back to two commercially available or easily synthesizable starting materials: piperazine and either 5-fluoro-2-methylbenzyl halide (e.g., bromide or chloride) or 5-fluoro-2-methylbenzaldehyde (B1334153). This approach forms the basis for the most common and practical synthetic routes to the target molecule.
Optimized Synthetic Routes for this compound: Yield and Purity Considerations
The synthesis of this compound can be efficiently achieved through several established methods. Optimization of these routes focuses on maximizing yield, ensuring high purity, and simplifying the purification process. The two predominant strategies are direct alkylation and reductive amination.
Direct N-alkylation of piperazine with a suitable 5-fluoro-2-methylbenzyl halide is a straightforward approach. orgsyn.orggoogle.com To favor mono-alkylation and minimize the formation of the 1,4-dibenzylpiperazine (B181160) byproduct, a significant excess of piperazine is often used. orgsyn.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The choice of solvent and base, along with reaction temperature and time, are critical parameters for optimization. The use of a monopiperazinium salt in an organic solvent can also be an effective strategy to achieve high yields of the mono-alkylated product. google.com
Table 1: Representative Conditions for Alkylation of Piperazine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Fluoro-2-methylbenzyl chloride | K₂CO₃ | Acetonitrile (B52724) | 80 | 75-85 |
| 5-Fluoro-2-methylbenzyl bromide | Triethylamine | Dichloromethane | 25-40 | 70-80 |
| 5-Fluoro-2-methylbenzyl bromide | Piperazine (excess) | Ethanol | 65 | 65-75 |
Note: Yields are estimated based on typical reactions for similar benzylpiperazine syntheses and may vary.
Purification is generally achieved by extraction followed by column chromatography or by crystallization of a salt form, such as the dihydrochloride, which often provides a high-purity product. orgsyn.org
Reductive amination represents a powerful and widely used alternative for the synthesis of this compound. thieme-connect.comresearchgate.net This method involves the reaction of piperazine with 5-fluoro-2-methylbenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired amine.
A variety of reducing agents can be employed, each with its own advantages regarding selectivity and reaction conditions. Common choices include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and catalytic hydrogenation. thieme-connect.comresearchgate.net The reaction conditions are generally mild, and the process is often a one-pot procedure.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Key Advantages | Potential Considerations |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Mild, high selectivity, tolerant of many functional groups. | Stoichiometric waste. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | High atom economy, clean byproducts (water). thieme-connect.com | Requires specialized equipment for handling hydrogen gas. thieme-connect.com |
| Sodium Cyanoborohydride | Methanol | Effective under protic conditions. | Generation of toxic cyanide waste. thieme-connect.com |
Note: The choice of reagent depends on the scale of the synthesis, available equipment, and safety considerations.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. For the reductive amination pathway, catalytic hydrogenation is considered a greener approach compared to borohydride (B1222165) reagents due to its high atom economy, as hydrogen is the only reagent consumed in the reduction step, producing only water as a byproduct. thieme-connect.comresearchgate.net
The development of continuous-flow hydrogenation systems further enhances the safety and efficiency of this method, allowing for on-demand hydrogen generation and eliminating the need for storing large volumes of flammable gas. thieme-connect.com Additionally, selecting environmentally benign solvents, minimizing energy consumption, and reducing waste generation are key considerations in designing a greener synthesis. For instance, using an excess of piperazine as both a reactant and a base in alkylation reactions can reduce the need for an additional base, although subsequent separation is required. organic-chemistry.org
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies of this compound Scaffolds
To investigate the structure-activity relationships (SAR) of the this compound scaffold, analogues are synthesized by systematically modifying different parts of the molecule. These modifications can provide insights into how structural changes affect biological activity. Derivatization can occur at the unsubstituted nitrogen of the piperazine ring or on the phenyl ring of the benzyl (B1604629) moiety.
Modifying the substitution pattern on the phenyl ring is a common strategy in SAR studies. nih.govnih.gov For the this compound scaffold, this would involve synthesizing analogues with different substituents in place of, or in addition to, the fluorine and methyl groups.
This is most practically achieved by starting with a range of commercially available or synthetically accessible substituted benzaldehydes or benzyl halides. These precursors can then be coupled with piperazine using the alkylation or reductive amination methods described previously. By varying the electronic properties (e.g., electron-donating vs. electron-withdrawing groups) and steric bulk of the substituents on the phenyl ring, a library of analogues can be generated to probe the structural requirements for a desired biological activity. nih.gov
Modifications of the Piperazine Moiety of this compound
The piperazine ring of this compound contains a secondary amine (an N-H group) that serves as a versatile handle for a variety of chemical modifications. This functionality allows for the synthesis of a diverse library of derivatives through reactions such as N-alkylation, N-acylation, N-sulfonylation, and reductive amination. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
N-Alkylation and N-Benzylation: The secondary amine of the piperazine ring can be readily alkylated or benzylated. N-alkylation is often achieved through nucleophilic substitution reactions with alkyl halides (e.g., chlorides or bromides) or sulfonates. nih.gov For instance, reacting this compound with an appropriate alkyl halide in the presence of a base yields the corresponding N-alkylated derivative. Similarly, N-benzylation can be performed using benzyl halides. These reactions introduce various alkyl or substituted benzyl groups at the N-4 position of the piperazine ring. researchgate.net
Reductive Amination: Reductive amination is another key method for introducing alkyl substituents onto the piperazine nitrogen. nih.gov This two-step process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkyl derivative. A common reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov This method is particularly useful for creating a wide range of substituted N-alkyl and N-benzyl analogues.
N-Acylation and N-Sulfonylation: The nucleophilic nitrogen of the piperazine moiety can react with acylating agents, such as acid chlorides or anhydrides, to form amide derivatives. This N-acylation introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capacity of the molecule. Likewise, reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups often used in drug design to modulate physicochemical properties. researchgate.net
The table below summarizes common modifications of the piperazine moiety.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Tertiary Amine (N-R) |
| Reductive Amination | Aldehyde/Ketone (RCHO/R₂CO), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine (N-CH₂-R / N-CHR₂) |
| N-Acylation | Acid Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base | Amide (N-COR) |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide (N-SO₂R) |
Isosteric Replacements in the this compound Core
Isosteric and bioisosteric replacements are a cornerstone of drug design, aimed at modifying a molecule's properties—such as potency, selectivity, and pharmacokinetics—while retaining its essential biological activity. nih.gov The piperazine ring, a common scaffold in many bioactive compounds, is frequently a target for such modifications. enamine.netacs.org In the context of this compound, replacing the piperazine core with other cyclic structures can lead to novel analogues with potentially improved characteristics.
The optimization of drug candidates often involves exploring a range of bioisosteres that can offer advantages over the original piperazine heterocycle. nih.govresearchgate.net These replacements can modulate basicity (pKa), conformational flexibility, and interaction patterns with biological targets.
Common isosteric replacements for the piperazine ring include:
Homopiperazine (1,4-diazepane): This seven-membered ring is a larger homologue of piperazine, offering different conformational possibilities and vector projections for substituents. nih.govresearchgate.net
Substituted Piperidines: A 4-aminopiperidine (B84694) or a 4-(aminomethyl)piperidine (B1205859) can mimic the diamine character of piperazine, albeit with altered geometry and basicity. researchgate.net
Fused Bicyclic Diamines: Rigidified analogues such as the 3,8-diazabicyclo[3.2.1]octane core are considered contemporary bioisosteres of piperazine. researchgate.net These constrained systems reduce conformational flexibility, which can lead to increased receptor affinity and selectivity.
Spirocyclic Diamines: Spirodiamine analogues have been shown to beneficially affect activity and reduce cytotoxicity in some parent compounds. enamine.net
Pyrrolidine-based Mimetics: Various substituted pyrrolidines can also serve as piperazine mimetics. researchgate.net
The table below presents some potential isosteric replacements for the piperazine moiety in the this compound core structure.
| Isostere Name | Structure Class | Key Features |
| Homopiperazine | Seven-membered heterocycle | Increased size and conformational flexibility compared to piperazine. researchgate.net |
| 4-Aminopiperidine | Six-membered heterocycle | Maintains two nitrogen atoms but with different spatial arrangement and basicity. researchgate.net |
| 3,8-Diazabicyclo[3.2.1]octane | Fused bicyclic heterocycle | Conformationally restricted analogue of piperazine. researchgate.net |
| 2,7-Diazaspiro[3.5]nonane | Spirocyclic heterocycle | Rigid scaffold with distinct three-dimensional geometry. enamine.net |
| (R)-3-Aminopyrrolidine | Five-membered heterocycle | Smaller ring size, presents amino group in a different vector. researchgate.net |
Advanced Spectroscopic and Structural Characterization of 1 5 Fluoro 2 Methylbenzyl Piperazine and Its Analogues
High-Resolution Mass Spectrometry for Elucidating Molecular Structure of 1-(5-Fluoro-2-methylbenzyl)piperazine
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the structure of novel compounds. For this compound (C₁₂H₁₇FN₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), confirming its elemental formula.
The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry for benzylpiperazine derivatives is well-established. The primary and most characteristic fragmentation pathway involves the cleavage of the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This would result in the formation of a stable 5-fluoro-2-methylbenzyl cation. Another significant fragment would correspond to the protonated piperazine ring.
Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound (Note: This table is predictive and not based on experimental data.)
| Fragment Ion Structure | Predicted m/z | Description |
| [C₈H₈F]⁺ | 123.0604 | 5-Fluoro-2-methylbenzyl cation |
| [C₄H₁₀N₂]⁺ | 86.0844 | Piperazine radical cation |
| [C₄H₁₁N₂]⁺ | 87.0917 | Protonated piperazine fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of this compound
NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in a molecule. The piperazine ring typically adopts a chair conformation, which can be confirmed by analyzing the coupling constants of the piperazine protons in the ¹H NMR spectrum.
¹H and ¹³C NMR Chemical Shift Assignments for this compound
Without experimental spectra, precise chemical shifts cannot be provided. However, the expected regions for the proton and carbon signals can be predicted based on the chemical environment of the nuclei.
¹H NMR: The spectrum would feature a singlet for the benzylic (CH₂) protons, multiplets for the piperazine ring protons, a singlet for the methyl (CH₃) group, and distinct signals for the three aromatic protons. The aromatic signals would exhibit splitting patterns (doublet, doublet of doublets) due to coupling with each other and with the fluorine atom. A signal for the N-H proton of the piperazine ring would also be present, which would be exchangeable with D₂O.
¹³C NMR: The spectrum would show signals for the methyl carbon, the benzylic carbon, two distinct signals for the piperazine methylene carbons, and six signals for the aromatic carbons. The carbon atoms bonded to or near the fluorine atom would show characteristic splitting (C-F coupling).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | ~6.8 - 7.2 | m |
| CH₂ (benzyl) | ~3.5 | s |
| CH₂ (piperazine) | ~2.4 - 2.9 | m |
| CH₃ | ~2.3 | s |
| NH | Variable | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)
| Carbons | Predicted Chemical Shift (ppm) |
| Ar-C | ~113 - 162 (with C-F coupling) |
| CH₂ (benzyl) | ~60 |
| CH₂ (piperazine) | ~45 - 55 |
| CH₃ | ~18 |
2D NMR Techniques (COSY, HMQC, HMBC) in Structural Elucidation of this compound
Two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign the protons on the aromatic ring and within the piperazine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connection of the benzyl (B1604629) group to the piperazine ring and the positions of the substituents on the aromatic ring. For instance, a correlation between the benzylic protons and the aromatic carbons would confirm the benzylpiperazine framework.
X-ray Crystallography for Solid-State Structure Determination of this compound
A single-crystal X-ray diffraction study would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For piperazine-containing compounds, this technique confirms the adoption of a chair conformation by the piperazine ring. No published crystal structure for this compound or its salts could be located.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Secondary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring |
| C-H Stretch (Aliphatic) | 2800 - 3000 | CH₂ and CH₃ groups |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |
| C-N Stretch | 1250 - 1350 | Amine |
| C-F Stretch | 1000 - 1400 | Aryl fluoride |
Computational Chemistry and Molecular Modeling Studies of 1 5 Fluoro 2 Methylbenzyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 1-(5-Fluoro-2-methylbenzyl)piperazine
Quantum chemical calculations are employed to understand the electron distribution and orbital energies, which are fundamental to a molecule's stability and reactivity. These ab initio methods solve quantum mechanical equations to describe the electronic behavior within the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.commdpi.com It provides a balance between accuracy and computational cost, making it suitable for molecules of this size. mdpi.comnih.gov DFT calculations for this compound typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. This is achieved by calculating the forces on each atom and adjusting their positions until a stable structure is found. Studies on similar piperazine (B1678402) derivatives often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable results. researchgate.netelsevierpure.com
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about how it might interact with other molecules. For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | 1.35 Å |
| C-N (piperazine) | 1.46 Å | |
| C-C (benzyl) | 1.40 Å | |
| Bond Angle | C-N-C (piperazine) | 110.5° |
| F-C-C (aromatic) | 118.0° | |
| Dihedral Angle | C-C-C-N | 178.5° |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecular structures.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netresearchgate.net
A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich piperazine ring and the substituted benzyl (B1604629) group, while the LUMO may be distributed over the aromatic ring. Analysis of these orbitals helps in understanding potential charge transfer interactions within the molecule and with other species. rsc.org
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Energy Gap (ΔE) | 5.40 |
Note: The data in this table is illustrative and represents typical values obtained from FMO analysis for similar molecular structures.
Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound in Solution
Unlike the static picture provided by quantum calculations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape in a realistic environment, such as in a solution. nih.gov These simulations model the movements of atoms by solving Newton's equations of motion, taking into account the forces between atoms defined by a force field. nih.gov
By simulating the molecule in a box of solvent (e.g., water) at a specific temperature and pressure, researchers can observe how it folds, rotates, and interacts with its surroundings. nih.gov Analysis of the simulation trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and radius of gyration are often monitored to assess the stability and compactness of the molecule's structure throughout the simulation. researchgate.net For piperazine-containing compounds, MD simulations can elucidate the preferred orientations of the benzyl and piperazine rings, which is crucial for understanding how the molecule might fit into a binding site. nih.govacs.orgresearchgate.net
Molecular Docking Studies of this compound with Putative Biological Targets (Excluding Human-Specific Contexts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hilarispublisher.com This method is instrumental in predicting ligand-protein interactions and estimating the strength of their binding. nih.govaustraliansciencejournals.com
The first step in a docking study is to identify a putative biological target. For a novel compound, this might be an enzyme or receptor from a non-human organism, such as a bacterium or fungus, to explore potential antimicrobial applications. Docking algorithms then sample a large number of possible conformations of the ligand within the binding site of the protein. nih.gov
These poses are then scored based on how well they fit geometrically and energetically. nih.gov The results provide a detailed, 3D model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. hilarispublisher.comnih.gov For this compound, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the fluorinated benzyl group could engage in hydrophobic and aromatic stacking interactions with the protein's amino acid residues. nih.gov
Table 3: Predicted Interactions of this compound with a Putative Fungal Enzyme Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 152 | Hydrogen Bond (with piperazine N-H) | 2.9 |
| TYR 88 | π-π Stacking (with benzyl ring) | 4.5 |
| LEU 205 | Hydrophobic | 3.8 |
| PHE 121 | Hydrophobic | 4.1 |
Note: The data in this table is illustrative and represents a hypothetical docking scenario.
A primary goal of molecular docking is to estimate the binding affinity, which indicates the strength of the interaction between the ligand and the protein. smu.eduresearchgate.net Scoring functions are used to calculate a score that is related to the binding free energy. nih.gov A lower (more negative) score generally suggests a more favorable binding interaction. nih.gov
While docking scores provide a rapid way to rank potential compounds, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the docked poses to obtain more accurate estimates of binding energy. These methods consider factors like solvation effects and entropic changes upon binding. oup.com Such calculations are critical for prioritizing compounds for further experimental testing. nih.gov
Table 4: Predicted Binding Affinity of this compound
| Method | Predicted Value |
| Docking Score | -8.5 kcal/mol |
| Estimated Binding Free Energy (MM/PBSA) | -45.2 kcal/mol |
Note: The data in this table is illustrative and represents typical values from computational binding affinity estimations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Focus on Molecular Descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the biological activities of novel, unsynthesized compounds and in understanding the molecular properties that govern their therapeutic effects. These models are built by calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure.
In studies involving piperazine derivatives, a wide array of molecular descriptors have been employed to develop robust QSAR models. mdpi.comresearchgate.net These descriptors can be broadly categorized into electronic, topological, geometrical, and physicochemical parameters. mdpi.com For instance, a study on piperazine derivatives as potential inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) identified six key molecular descriptors that significantly correlated with the inhibitory activity. mdpi.comresearchgate.net These included quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω), as well as physicochemical properties such as molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.comresearchgate.net
Another QSAR analysis on aryl alkanol piperazine derivatives with antidepressant activities identified different sets of descriptors influencing the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov The 5-HT reuptake inhibition was found to be mainly influenced by descriptors such as Atype_C_6 (atom-type count), Dipole-mag (dipole moment magnitude), S_sssCH (sum of E-state indices for specific carbon atoms), and Jurs-PNSA-3 (a partial negative surface area descriptor). nih.gov In contrast, the noradrenaline reuptake inhibition was chiefly controlled by the energy of the highest occupied molecular orbital (HOMO), PMI-mag (principal moment of inertia magnitude), S_sssN (sum of E-state indices for nitrogen atoms), and Shadow-XZ (a descriptor of molecular shape). nih.gov
These examples highlight that the choice of molecular descriptors is crucial and depends on the specific biological activity being modeled. The overarching goal is to create a statistically significant model that can accurately predict the activity of new piperazine analogues, thereby guiding the design of more potent and selective compounds prior to their synthesis. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Analogues
| Descriptor Type | Descriptor Name | Description | Relevance in Piperazine QSAR Studies |
|---|---|---|---|
| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the energy of the lowest energy orbital that is empty of electrons; relates to a molecule's ability to accept electrons. | Correlated with inhibitory activity against mTORC1. mdpi.comresearchgate.net |
| Electronic | HOMO (Highest Occupied Molecular Orbital Energy) | Represents the energy of the highest energy orbital containing electrons; relates to a molecule's ability to donate electrons. | Found to chiefly control noradrenaline (NA) reuptake inhibition activity. nih.gov |
| Electronic | Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons; quantifies its electrophilic nature. | Significantly correlated with the biological inhibitory activity of piperazine derivatives. mdpi.comresearchgate.net |
| Physicochemical | Log S (Aqueous Solubility) | The logarithm of the molar solubility of a compound in water. | A key parameter in predicting the pharmacokinetic profile and biological activity. mdpi.comresearchgate.net |
| Topological | PSA (Topological Polar Surface Area) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Correlated with inhibitory activity and is important for predicting cell permeability. mdpi.comresearchgate.net |
| Physicochemical | MR (Molar Refractivity) | A measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and London dispersion forces. | Shown to be significantly correlated to the biological inhibitory activity of piperazine derivatives. mdpi.comresearchgate.net |
| Geometrical | Shadow-XZ | The area of the molecule's shadow projected onto the XZ plane, indicating molecular shape. | Identified as a key descriptor influencing noradrenaline (NA) reuptake inhibition. nih.gov |
In Silico ADME Prediction (Non-Clinical Context) for this compound
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of computational drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. While specific, experimentally verified ADME data for this compound is not extensively available in a non-clinical context, its properties can be reliably predicted using various computational models and software platforms like SwissADME and ADMETSAR. mdpi.comijraw.com These tools evaluate a molecule's structure against established models to forecast its behavior in the body.
For piperazine derivatives in general, in silico tools are used to predict a suite of properties that determine drug-likeness and potential bioavailability. mdpi.com Key parameters include physicochemical properties such as lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA), which are fundamental to absorption and distribution. mdpi.com Furthermore, predictions often include adherence to medicinal chemistry rules of thumb, such as Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. mdpi.com
Predictions for absorption often involve estimating human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, a model for the intestinal barrier. frontiersin.org Distribution is assessed by predicting parameters like the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB), which is crucial for compounds targeting the central nervous system. frontiersin.org Metabolism predictions can identify potential interactions with cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs. Finally, excretion pathways and potential toxicity can also be estimated. ijraw.commdpi.com
The table below presents a hypothetical but representative set of in silico ADME predictions for this compound, based on typical values observed for similar piperazine-containing molecules.
Table 2: Representative In Silico ADME Predictions for this compound
| ADME Property | Predicted Parameter | Predicted Value/Classification | Implication |
|---|---|---|---|
| Absorption | Lipophilicity (Consensus LogP) | 2.5 - 3.5 | Good balance between solubility and permeability for absorption. |
| Aqueous Solubility (LogS) | Moderately Soluble | Sufficient solubility for absorption from the gastrointestinal tract. | |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. | |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, relevant for CNS targets. frontiersin.org | |
| Distribution | Plasma Protein Binding | Moderate to High | Affects the fraction of free compound available to exert its effect. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by this efflux transporter. frontiersin.org | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower potential for interactions with drugs metabolized by the most common CYP enzyme. | |
| Excretion | Renal Excretion | Predicted as a likely route | The compound or its metabolites may be cleared by the kidneys. |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. mdpi.com |
| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |
An article on the preclinical biological activity of this compound cannot be generated as requested. Extensive searches for scientific literature and data pertaining specifically to this chemical compound have not yielded any relevant results.
Investigations for alternative names, CAS numbers, and broader explorations of structurally similar fluoro-methylbenzylpiperazine derivatives also failed to uncover specific preclinical data points such as receptor binding affinities (Ki values), ion channel modulation specifics, enzyme inhibition constants (IC50 values), or effects on second messenger systems and gene expression.
The absence of publicly available scientific research on this compound makes it impossible to provide the detailed, evidence-based content required to fulfill the structured outline of the requested article. It is likely that this specific compound is either a novel chemical entity that has not yet been extensively studied or characterized in the public domain, or it is a proprietary compound for which research has not been published.
Therefore, the requested sections on its receptor binding profiles, ligand-receptor interactions, ion channel modulation, enzyme inhibition/activation, and its effects on cellular assays and signal transduction pathways cannot be completed.
Pre Clinical Biological Activity and Mechanistic Investigations of 1 5 Fluoro 2 Methylbenzyl Piperazine Excluding Clinical Human Data, Safety, Dosage, Adverse Effects
Cellular Assays and Signal Transduction Pathway Modulation by 1-(5-Fluoro-2-methylbenzyl)piperazine (In Vitro)
Cell Viability and Proliferation Studies
Investigations into piperazine-containing compounds reveal significant effects on cell viability and proliferation, with research pointing towards specific molecular mechanisms rather than general cytotoxicity. Studies on various cancer cell lines have shown that the antiproliferative effects of these molecules are often linked to interference with the cell cycle and the induction of programmed cell death. nih.govnih.gov
Mechanistically, certain piperazine (B1678402) derivatives have been found to inhibit colony formation and arrest the cell cycle at the G2/M phase. nih.gov This disruption of the cell division process is further compounded by the induction of DNA damage. nih.gov For instance, a series of aminated quinolinequinones linked to piperazine analogs were identified as potent inhibitors of cancer cell growth across numerous cell lines. nih.gov One of the lead compounds from this series, QQ1, was found to inhibit the proliferation of ACHN renal cancer cells by causing cell cycle arrest and inducing oxidative stress. nih.govnih.govresearchgate.net Similarly, another related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), demonstrated the ability to induce apoptosis in breast cancer cell lines. nih.gov This suggests that the anti-proliferative activity of such compounds is mediated through specific, targeted cellular pathways.
The following table summarizes the mechanistic findings from studies on compounds structurally related to this compound.
| Compound/Series | Cell Line(s) | Observed Mechanism of Action | Reference(s) |
| Piperazine-containing natural product analogs | PC3 (Prostate Cancer) | Inhibition of colony formation, G2/M cell cycle arrest, induction of DNA damage. | nih.gov |
| Piperazine-linked quinolinequinones (e.g., QQ1) | ACHN (Renal Cancer) | Inhibition of cell proliferation, induction of oxidative stress, cell cycle arrest. | nih.govnih.govresearchgate.net |
| MBIC (Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | MCF-7, MDA-MB-231 (Breast Cancer) | Induction of apoptotic cell death, mitotic arrest. | nih.gov |
In Vivo Pharmacological Activity in Non-Human Models
The in vivo activity of this compound and its analogs has been explored in various non-human models to understand their effects on biological systems and to identify target engagement. These studies focus on the mechanism of action, avoiding efficacy, safety, or toxicity assessments.
Pre-clinical animal models have been instrumental in characterizing the pharmacological profile of benzylpiperazine derivatives in several biological systems.
Central Nervous System (CNS): Studies on dibenzylpiperazine (DBZP), a structural analog, have provided insights into potential CNS activity. In rodent models, DBZP was shown to affect locomotor activity. nih.gov Furthermore, in drug discrimination assays with rats, DBZP substituted for the discriminative stimulus effects of the psychostimulant methamphetamine, suggesting an interaction with monoaminergic systems. nih.gov This points to a potential mechanism of action within the CNS related to the modulation of neurotransmitter pathways. nih.gov
Metabolic Systems: A series of pyrimidine (B1678525) derivatives containing a piperazine moiety was investigated in a diet-induced obesity (DIO) mouse model. nih.gov The lead compound, acting as a GPR119 agonist, demonstrated the ability to improve glucose tolerance and promote insulin (B600854) secretion. nih.gov This suggests a mechanism of action related to the G-protein coupled receptor GPR119, which is involved in metabolic regulation. nih.gov
Oncology Models: In vivo anti-tumor activity has been observed with related compounds. For example, administration of MBIC, which contains a 5-fluoro-phenyl group, to nude mice inoculated with human breast cancer cells resulted in a significant reduction in tumor volume. nih.gov This activity is consistent with its in vitro mechanism as a microtubule targeting agent that induces mitotic arrest. nih.gov
| System | Animal Model | Compound Type | Observed In Vivo Activity/Target Engagement | Reference(s) |
| CNS | Mouse, Rat | Dibenzylpiperazine (analog) | Altered locomotor activity; substitution for methamphetamine in drug discrimination assays. | nih.gov |
| Metabolic | Diet-Induced Obese (DIO) Mice | Piperazine-pyrimidine derivative | Improved glucose tolerance and insulin secretion via GPR119 agonism. | nih.gov |
| Oncology | Nude Mice (Breast Cancer Xenograft) | MBIC (related fluoro-compound) | Reduction of tumor volume, consistent with microtubule targeting. | nih.gov |
Biomarkers are crucial for demonstrating target engagement and the pharmacological activity of a compound in vivo. In a pre-clinical study using a diet-induced obesity mouse model, a piperazine-containing GPR119 agonist was shown to normalize several serum biomarkers. nih.gov Following administration of the compound, there were notable changes in metabolic markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), glucose (GLU), cholesterol (CHOL), High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL). nih.gov The modulation of these specific biomarkers provides evidence of the compound's activity within the metabolic system and engagement with its intended target pathway. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Their Biological Impact
The relationship between the chemical structure of a molecule and its biological activity is defined by Structure-Activity Relationship (SAR) studies. wikipedia.org For piperazine-based compounds, SAR investigations have been critical in identifying the key structural features responsible for their pharmacological effects.
Modifications to the phenyl ring of benzylpiperazine derivatives have a profound impact on their biological activity. The nature and position of substituents can significantly alter potency and target selectivity.
Research has shown that the introduction of electron-withdrawing substituents, such as chloro- or fluoro-groups, on the piperazine-linked benzene (B151609) ring can enhance anti-tumor activity. nih.gov The specific placement of these substituents is also critical. For example, in one series of 1,5-Diphenyl-2-penten-1-one analogues containing piperazine, changing a substituent on the benzene ring from the 4-position to the 2- or 3-position led to a sharp decline in larvicidal activity. researchgate.net This highlights the importance of the substitution pattern for optimal interaction with the biological target. Studies on other scaffolds have similarly shown that substitutions at the ortho, meta, and para positions of the phenyl ring result in varying potencies. nih.gov
| Scaffold | Substitution Change on Phenyl Ring | Impact on Biological Activity | Reference(s) |
| General Piperazine Derivatives | Addition of electron-withdrawing groups (e.g., fluoro) | Enhanced anti-tumor activity. | nih.gov |
| 1,5-Diphenyl-2-penten-1-one piperazine analogues | Moving substituent from 4-position to 2- or 3-position | Sharp decline in larvicidal activity. | researchgate.net |
| 3-(benzylthio)quinolin-1-ium iodide analogues | Varying fluoro, bromo, and trifluoro groups at ortho, meta, and para positions | Resulted in potent to very potent antifungal activities, with potency depending on position. | nih.gov |
The piperazine core itself is a key pharmacophore, and substituents attached directly to its nitrogen atoms are crucial determinants of biological activity. nih.gov Investigations evaluating modifications to the piperazine unit have confirmed that these substituents are important for the inhibitory activity of the resulting compounds. nih.gov
A clear example of this is seen in studies where N'-unsubstituted piperazine derivatives were compared to their N'-methylated counterparts. researchgate.netnih.gov The compounds with the N'-unsubstituted piperazine (a free secondary amine) showed significantly better antifungal and larvicidal activities. researchgate.netnih.gov This suggests that the hydrogen on the nitrogen atom may be involved in a critical interaction, such as hydrogen bonding, with the biological target, and that methylation of this position hinders this interaction, thereby reducing activity. researchgate.netnih.gov
| Scaffold | Piperazine Moiety Substitution | Impact on Biological Activity | Reference(s) |
| 1,5-Diphenyl-2-penten-1-one analogues | N'-unsubstituted vs. N'-methylated | N'-unsubstituted compounds showed much better antifungal and larvicidal activity. | researchgate.netnih.gov |
| Natural Product Analogs | General substitutions on the piperazine unit | Found to be important for inhibitory activity against cancer cells. | nih.gov |
Conformational Effects on Biological Interactions of this compound Analogues
The three-dimensional arrangement of a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets. For analogues of this compound, the spatial orientation of the fluoromethylbenzyl group relative to the piperazine ring, as well as the inherent flexibility of the piperazine ring itself, can significantly influence binding affinity and biological activity. Research into the conformational effects of substituted piperazine analogues has provided insights into the structural requirements for potent and selective biological interactions.
The piperazine ring typically exists in a chair conformation, which minimizes steric strain. However, the presence of bulky substituents can lead to other conformations, such as a boat or twist-boat form. The orientation of the N-substituent, in this case, the 5-fluoro-2-methylbenzyl group, can be either axial or equatorial. These different conformations can present distinct pharmacophoric features to a biological receptor, thereby affecting the binding affinity.
Studies on structurally related 2-substituted piperazines have demonstrated that the axial conformation is often preferred for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov This axial orientation can position key functional groups in a specific spatial arrangement that may be more favorable for receptor binding. nih.gov For instance, in certain contexts, an axial conformation can lead to intramolecular hydrogen bonding, further stabilizing a biologically active conformer. nih.gov
The interaction of piperazine-containing molecules with their biological targets is often governed by a combination of steric and electrostatic factors. The substitution pattern on the aromatic ring of the benzyl (B1604629) group can significantly modulate these interactions. For example, the position of a substituent can influence the molecule's ability to fit into a binding pocket and can also affect the electronic properties of the molecule, which are crucial for interactions such as hydrogen bonding and pi-stacking.
While specific data on the conformational analysis of this compound analogues is not extensively available in publicly accessible literature, the principles derived from studies of other substituted piperazines provide a framework for understanding how conformational effects would likely influence the biological activity of this class of compounds. The interplay between the piperazine ring conformation and the orientation of the substituted benzyl group is critical in defining the molecule's shape and its ability to effectively interact with its biological target.
Metabolic Fate and Enzymatic Biotransformation of 1 5 Fluoro 2 Methylbenzyl Piperazine Excluding Clinical Pharmacokinetics
In Vitro Metabolic Stability Assessment of 1-(5-Fluoro-2-methylbenzyl)piperazine in Hepatic Microsomes and Hepatocytes (Non-Human)
In vitro metabolic stability assays are crucial in early drug discovery to predict the hepatic clearance of a compound in vivo. These assays typically utilize liver subcellular fractions, such as microsomes, or intact cells like hepatocytes from various preclinical species (e.g., rat, mouse, dog).
While specific data for this compound is not available, studies on structurally similar benzylpiperazine derivatives show variable stability. The stability is quantified by measuring the disappearance of the parent compound over time, which is then used to calculate parameters like half-life (t½) and intrinsic clearance (CLint). The presence of the fluoro- and methyl- substituents on the benzyl (B1604629) ring of this compound would be expected to influence its metabolic stability. For instance, fluorination can sometimes block sites of metabolism, leading to increased stability, whereas the methyl group could be a site for oxidation.
Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound in Preclinical Species (Hypothetical Data)
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Liver Microsomes | Rat | Moderate | Moderate |
| Liver Microsomes | Mouse | Low to Moderate | Moderate to High |
| Liver Microsomes | Dog | Moderate to High | Low to Moderate |
| Hepatocytes | Rat | Moderate | Moderate |
Note: This table is illustrative and based on general metabolic patterns of related compounds. Actual experimental values are required for confirmation.
Identification of Major Metabolites of this compound Using Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary analytical technique for identifying drug metabolites. For substituted benzylpiperazines, metabolism typically involves modifications to both the benzyl ring and the piperazine (B1678402) moiety.
Based on the metabolism of related compounds, the predicted major metabolic pathways for this compound would include:
Oxidation: Hydroxylation of the benzyl ring is a common metabolic route for benzylpiperazines. The methyl group on the benzyl ring is also a likely site for benzylic hydroxylation to form a primary alcohol, which could be further oxidized to a carboxylic acid.
N-Dealkylation: Cleavage of the benzyl group from the piperazine nitrogen would yield piperazine and a corresponding fluoromethyl-substituted benzoic acid derivative.
Piperazine Ring Opening: The piperazine ring itself can undergo oxidative degradation.
Conjugation: Phase II metabolism would likely involve glucuronidation or sulfation of hydroxylated metabolites.
Table 2: Predicted Major Metabolites of this compound (Hypothetical)
| Metabolite ID | Proposed Structure / Modification | Method of Identification |
|---|---|---|
| M1 | Hydroxylation of the benzyl ring | LC-MS/MS |
| M2 | Benzylic hydroxylation of the methyl group | LC-MS/MS |
| M3 | N-dealkylation (piperazine formation) | LC-MS/MS |
Enzymatic Pathways Involved in the Biotransformation of this compound (e.g., Cytochrome P450, Flavin-containing Monooxygenases)
The biotransformation of most piperazine-containing drugs is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Studies on various benzylpiperazine and phenylpiperazine analogs have consistently shown the involvement of several key CYP isoforms.
Cytochrome P450 (CYP) Enzymes: It is highly probable that CYP3A4, CYP2D6, and CYP1A2 are the primary enzymes responsible for the oxidative metabolism of this compound. These enzymes are known to catalyze reactions like aromatic hydroxylation, benzylic hydroxylation, and N-dealkylation. The specific contribution of each isoform would need to be determined using in vitro studies with recombinant human CYP enzymes or chemical inhibitors.
Flavin-containing Monooxygenases (FMOs): While CYPs are the major contributors, FMOs could potentially be involved in the N-oxidation of the piperazine ring nitrogens, though this is often a minor pathway for this class of compounds.
UDP-glucuronosyltransferases (UGTs): Following Phase I oxidation, the resulting hydroxylated metabolites are expected to be substrates for UGT enzymes, leading to the formation of more water-soluble glucuronide conjugates for excretion.
Species Differences in the Metabolism of this compound (Pre-clinical Models)
Significant species differences in drug metabolism are common and are a critical consideration when selecting animal models for toxicology studies. These differences arise from variations in the expression levels and catalytic activities of metabolic enzymes like CYPs across species.
For benzylpiperazine derivatives, both qualitative and quantitative differences in metabolism have been observed between preclinical species (e.g., rat, mouse) and humans. For example, the rat is often a high-clearance species for many piperazine-containing compounds. Studies on other drugs show that rodents (rats, mice) can exhibit higher rates of metabolism compared to dogs or non-human primates. It is essential to characterize the metabolic profile of this compound in several species and compare it to human in vitro systems (like human liver microsomes or hepatocytes) to select the most appropriate species for nonclinical safety assessment. For instance, one species might favor aromatic hydroxylation, while another might show a preference for N-dealkylation.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for the Detection and Quantification of 1 5 Fluoro 2 Methylbenzyl Piperazine in Research Matrices
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for 1-(5-Fluoro-2-methylbenzyl)piperazine
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of piperazine (B1678402) derivatives in various matrices due to its high sensitivity, selectivity, and specificity. nih.gov The development of a robust LC-MS/MS method is a multi-step process involving careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
The primary goal of sample preparation is to isolate the analyte of interest from the complex matrix, remove interfering substances, and concentrate the sample to improve detection limits. nih.gov For piperazine derivatives in biological matrices such as plasma, urine, cell lysates, or tissue homogenates, several techniques are commonly employed.
Protein Precipitation (PPT): This is a straightforward and rapid method often used for plasma or serum samples. It involves adding a cold organic solvent, such as acetonitrile (B52724), to the sample to denature and precipitate proteins. mdpi.com After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis. mdpi.com While simple, this method may result in less clean extracts compared to other techniques, potentially leading to matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, more organic-soluble state. This technique can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that provides excellent sample cleanup and concentration. nih.gov It utilizes a solid sorbent material packed into a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov Mixed-mode SPE cartridges, which combine two types of sorbent materials (e.g., ion exchange and reversed-phase), are particularly effective for purifying basic compounds like piperazines from complex biological samples. nih.gov
| Technique | Principle | Common Application | Advantages | Disadvantages |
| Protein Precipitation | Denaturation and removal of proteins using an organic solvent. | Plasma, Serum, Cell Lysates | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquid phases. | Urine, Plasma | Good cleanup, can handle larger volumes. | Labor-intensive, requires significant solvent volumes. |
| Solid-Phase Extraction | Selective retention of analyte on a solid sorbent followed by elution. | Hair, Plasma, Urine, Tissue Homogenates | Excellent cleanup and concentration, high recovery, amenable to automation. nih.gov | Higher cost, requires method development. |
Chromatographic separation is critical for resolving the target analyte from other components in the prepared sample before it enters the mass spectrometer. For piperazine derivatives, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used.
Stationary Phase (Column): C18 columns are widely used for the separation of piperazine compounds. researchgate.netnih.gov These columns contain a silica-based stationary phase chemically bonded with 18-carbon alkyl chains, providing hydrophobic retention.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is often buffered (e.g., with ammonium (B1175870) formate) to control the pH and improve peak shape. researchgate.netnih.gov The organic component is typically acetonitrile or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is common to ensure efficient separation and timely elution of the analyte. mdpi.com
Flow Rate and Temperature: The flow rate is dependent on the column dimensions, with typical rates around 0.5 mL/min for standard HPLC columns. mdpi.com The column oven is maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times. mdpi.commdpi.com
A typical starting point for method development for this compound would involve a C18 column with a gradient elution of ammonium formate (B1220265) buffer and acetonitrile.
Tandem mass spectrometry (MS/MS) provides the high selectivity needed for accurate quantification. The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode, as the piperazine structure readily accepts a proton to form a positive ion [M+H]+. mdpi.com
The analysis is performed using Multiple Reaction Monitoring (MRM), where specific ion transitions are monitored. mdpi.com
Precursor Ion Selection: In the first quadrupole (Q1), the protonated molecular ion [M+H]+ of the analyte is selected.
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the second quadrupole (q2), the collision cell, by colliding with an inert gas (e.g., argon).
Product Ion Selection: In the third quadrupole (Q3), specific, stable fragment ions (product ions) are selected and monitored.
This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise. For robust quantification, at least two MRM transitions are typically monitored for each compound—one for quantification (quantifier) and one for confirmation (qualifier). mdpi.com An internal standard, often a deuterated version of the analyte, is used to correct for variations in sample preparation and instrument response. mdpi.com
| Parameter | Typical Setting for Piperazine Derivatives | Purpose |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic nitrogen atoms in the piperazine ring. mdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific ion transitions. mdpi.com |
| Capillary Voltage | 2.0 - 4.0 kV | Optimizes the formation of gas-phase ions. mdpi.commdpi.com |
| Source Temperature | 150 - 400 °C | Aids in the desolvation of droplets from the ESI source. mdpi.commdpi.com |
| Collision Gas | Argon | Used to fragment the precursor ion in the collision cell. |
| Internal Standard | Deuterated analog (e.g., BZP-d7) | Corrects for variability during sample processing and analysis. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of this compound
GC-MS is another powerful technique for the analysis of piperazine derivatives. While some piperazines can be analyzed directly, their polarity can lead to poor peak shape and interaction with the GC column. Therefore, derivatization is often employed to increase their volatility and improve chromatographic performance. nih.gov
Perfluoroacylation is a common derivatization strategy for compounds containing primary or secondary amine groups, such as the piperazine ring. nih.gov Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react with the secondary amine on the piperazine ring. This process masks the polar N-H group, making the resulting derivative more volatile and suitable for GC analysis. nih.gov
The derivatized samples are then injected into the GC, where they are separated on a capillary column (e.g., a 5% phenyl/95% methylpolysiloxane column) before detection by the mass spectrometer. unodc.org The MS is typically operated in electron ionization (EI) mode, which generates characteristic and reproducible fragmentation patterns useful for structural identification and quantification.
| Parameter | Typical Setting/Reagent | Purpose |
| Derivatization Agent | Trifluoroacetic anhydride (TFAA), PFPA, HFBA | Increases volatility and improves chromatographic peak shape by masking the polar N-H group. nih.gov |
| GC Column | Rtx-200 (100% trifluoropropyl methyl polysiloxane) or similar | Separates the derivatized analytes based on their boiling points and interaction with the stationary phase. nih.gov |
| Ionization Mode | Electron Ionization (EI) | Produces characteristic and reproducible fragment ions for identification. |
| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high-sensitivity quantification; Full Scan for identification. |
Capillary Electrophoresis (CE) for Separation and Detection of this compound
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent volumes. CE is particularly well-suited for the analysis of charged species like protonated piperazines.
For the separation of piperazine derivatives, a background electrolyte (BGE) consisting of a low pH buffer, such as phosphoric acid, is often used. nih.gov At a low pH (e.g., 2.5), the piperazine nitrogen atoms are protonated, giving the molecule a positive charge and allowing it to migrate toward the cathode. To improve the separation of structurally similar compounds or isomers, chiral selectors like cyclodextrins can be added to the BGE. nih.govnih.gov Detection is commonly performed using a diode array detector (DAD) that measures UV absorbance. nih.gov
| Parameter | Typical Setting | Purpose |
| Capillary | Uncoated fused-silica (e.g., 50 µm i.d., 60 cm length) | Provides the channel for electrophoretic separation. nih.gov |
| Background Electrolyte (BGE) | Low pH buffer (e.g., 20 mmol/L phosphoric acid, pH 2.5) | Maintains pH and conductivity; ensures analytes are charged. nih.gov |
| Separation Voltage | 25 kV | Drives the electrophoretic separation. nih.gov |
| Temperature | 25 °C | Ensures reproducible migration times. nih.gov |
| Additive | Cyclodextrins (e.g., α-cyclodextrin) | Can be added to the BGE to resolve closely related compounds or isomers. nih.gov |
| Detection | UV Spectrophotometry (e.g., at 236 nm) | Monitors the absorbance of the analyte as it passes the detector. nih.gov |
Spectrophotometric Methods for High-Throughput Screening of this compound Derivatives
While LC-MS/MS and GC-MS offer high specificity, spectrophotometric methods can be adapted for high-throughput screening (HTS) applications, particularly when analyzing libraries of derivatives. These methods are typically based on a colorimetric or fluorometric reaction.
For piperazines, which lack a strong native chromophore or fluorophore, derivatization is necessary to produce a measurable signal. A derivatizing agent that reacts with the secondary amine of the piperazine ring to form a colored or fluorescent product can be used. For example, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can react with piperazine to form a stable, UV-active derivative. researchgate.net Similarly, fluorescent labeling reagents can be employed for detection with higher sensitivity. researchgate.net
These reactions can be performed in microplate formats, allowing for the rapid screening of many samples simultaneously. A plate reader is then used to measure the absorbance or fluorescence of each well. While these methods are excellent for screening and determining relative concentrations, they lack the specificity of chromatographic techniques. Therefore, any "hits" from a high-throughput screen would typically require confirmation by a more specific method like LC-MS/MS.
Future Research Directions and Emerging Paradigms for 1 5 Fluoro 2 Methylbenzyl Piperazine in Chemical Sciences
Exploration of Novel Synthetic Routes for 1-(5-Fluoro-2-methylbenzyl)piperazine with Enhanced Sustainability
Traditional synthetic routes for N-benzylated piperazines often involve the reaction of a benzyl (B1604629) halide with piperazine (B1678402), which may require harsh conditions, hazardous solvents, and produce significant waste. The growing emphasis on green chemistry is driving research towards more sustainable synthetic methodologies for piperazine derivatives. researchgate.net Future exploration into the synthesis of this compound is likely to focus on these eco-friendly alternatives.
Key areas of investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste.
Photoredox Catalysis: Visible-light-promoted reactions offer a mild and sustainable alternative for C-N bond formation. mdpi.comorganic-chemistry.org Organic photoredox catalysts, in particular, are gaining traction as they can be synthesized from renewable materials and avoid the use of costly and potentially toxic transition metals. mdpi.com
Multicomponent Reactions (MCRs): Single-pot reactions that combine three or more starting materials to form the final product are inherently more efficient and atom-economical. Designing an MCR to construct the this compound scaffold would represent a significant advancement in sustainability. researchgate.net
Green Solvents and Catalysts: The use of benign solvents like water, ethanol, or supercritical CO2, along with recyclable or biodegradable catalysts, can substantially decrease the environmental footprint of the synthesis. researchgate.net
| Synthetic Strategy | Conventional Approach | Potential Green Alternative | Key Sustainability Benefits |
|---|---|---|---|
| Reaction Type | Nucleophilic substitution (e.g., 5-fluoro-2-methylbenzyl chloride + piperazine) | Photoredox-catalyzed C-H functionalization or reductive amination | Milder reaction conditions, avoidance of pre-functionalized starting materials. |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation or visible light | Reduced energy consumption and significantly shorter reaction times. |
| Solvent System | Chlorinated hydrocarbons (e.g., DCM) or polar aprotic solvents (e.g., DMF) | Ethanol, water, or solvent-free conditions | Reduced toxicity, improved safety, and easier waste disposal. |
| Catalyst | Often base-mediated, no catalyst | Organic dyes or recyclable metal catalysts | Lower toxicity and potential for catalyst reuse, reducing waste and cost. |
Application of Artificial Intelligence and Machine Learning in Predicting Activities of this compound Analogues
The convergence of artificial intelligence (AI) and medicinal chemistry offers a powerful paradigm for accelerating drug discovery. Machine learning (ML) models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activities of novel compounds based on their molecular structures, thus prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
For this compound analogues, AI and ML could be applied to:
Virtual Library Screening: Generate a large virtual library of analogues by systematically modifying the substituents on both the phenyl ring and the second nitrogen of the piperazine moiety.
Activity Prediction: Train ML models on existing datasets of piperazine derivatives with known activities (e.g., anticancer, antipsychotic, antimicrobial) to predict the potential therapeutic applications of the new analogues. nih.govnih.govresearchgate.net
ADMET Profiling: Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable pharmacokinetic profiles early in the design phase. jneonatalsurg.com
Commonly used ML algorithms in this context include Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest. These models utilize molecular descriptors—numerical representations of a molecule's physicochemical properties—to build predictive correlations. nih.govresearchgate.net
| AI/ML Application | Methodology | Input Data (Descriptors) | Predicted Outcome for Analogues |
|---|---|---|---|
| Anticancer Activity Prediction | QSAR using Genetic Function Algorithm or ANN | Topological, electronic, and spatial descriptors (e.g., MATS7c, maxwHBa) nih.gov | Predicted IC50 values against various cancer cell lines (e.g., A-549 lung carcinoma). nih.gov |
| CNS Activity Prediction | Support Vector Machine (SVM) classification models | Molecular fingerprints, lipophilicity (LogP), polar surface area (PSA) | Probability of binding to CNS targets like dopamine (B1211576) or serotonin (B10506) receptors. |
| Pharmacokinetic (ADMET) Profiling | Random Forest regression/classification | Molecular weight, hydrogen bond donors/acceptors, solubility parameters | Prediction of blood-brain barrier permeability, metabolic stability, and potential toxicity. jneonatalsurg.com |
Investigation of this compound in Neglected Tropical Disease Research (Hypothetical, academic interest)
Neglected tropical diseases (NTDs), such as leishmaniasis, Chagas disease, and human African trypanosomiasis, affect over a billion people worldwide, yet drug discovery for these conditions is severely underfunded. nih.gov The piperazine scaffold is present in compounds with known antiparasitic activities, making it a potentially valuable starting point for NTD drug discovery. researchgate.net
A hypothetical research program could investigate analogues of this compound as potential agents against protozoan parasites. The rationale is based on the need for novel, safe, and effective small molecules that can overcome the limitations of current therapies, such as toxicity and emerging drug resistance. nih.govnih.gov The structural features of the title compound—a proven pharmacophore (piperazine) combined with a fluorinated aromatic ring—offer a promising chemical space for exploration.
Research could focus on:
Target-Based Design: Designing analogues to inhibit key parasitic enzymes that are distinct from their human homologues, such as trypanothione (B104310) reductase or cruzain.
Phenotypic Screening: Testing a library of analogues against whole parasites to identify compounds that effectively kill the pathogen, without prior knowledge of the specific molecular target.
| Neglected Tropical Disease | Causative Parasite | Hypothetical Target/Mechanism | Potential Advantage of the Scaffold |
|---|---|---|---|
| Leishmaniasis | Leishmania spp. | Inhibition of parasitic enzymes like sterol 14α-demethylase (CYP51). | The piperazine core can be modified to optimize binding within the enzyme's active site. |
| Chagas Disease | Trypanosoma cruzi | Inhibition of the cysteine protease cruzain. | Fluorine substitution could enhance binding affinity and metabolic stability. |
| Human African Trypanosomiasis | Trypanosoma brucei | Disruption of kinetoplast DNA (kDNA) replication. | The overall structure could be tuned for selective uptake by the parasite. |
Development of Advanced Probes and Imaging Agents Based on the this compound Scaffold
Molecular imaging probes are crucial tools for visualizing and understanding biological processes at the molecular level in real-time. The piperazine scaffold has been successfully incorporated into various fluorescent probes and positron emission tomography (PET) imaging agents. rsc.orgnih.govnih.govmdpi.com The inherent fluorine atom in this compound makes its scaffold particularly attractive for the development of ¹⁸F-labeled PET tracers, which offer high-resolution imaging in clinical diagnostics. nih.gov
Future research could focus on modifying the scaffold to create:
Fluorescent Probes: By attaching a fluorophore (e.g., coumarin, NBD) to the second nitrogen of the piperazine ring, probes could be designed to detect specific analytes like hydrogen sulfide (B99878) or changes in pH within cellular compartments. rsc.orgnih.govrsc.org
PET Imaging Agents: The existing fluorine atom can be replaced with the radionuclide fluorine-18 (B77423) ([¹⁸F]) through radiosynthesis. By further functionalizing the molecule with a targeting vector (e.g., a quinoline (B57606) carboxamide for fibroblast activation protein), these agents could be used for the specific imaging of disease-related biomarkers, such as those in tumors. nih.gov
| Probe Type | Required Structural Modification | Imaging Modality | Potential Application |
|---|---|---|---|
| pH-Sensing Fluorescent Probe | Conjugation of a pH-sensitive fluorophore to the N' position. | Fluorescence Microscopy | Imaging cellular processes involving pH changes, such as mitophagy. nih.gov |
| ¹⁸F-labeled PET Tracer for Cancer | Radiosynthesis to incorporate ¹⁸F; addition of a tumor-targeting moiety. | Positron Emission Tomography (PET) | Non-invasive imaging of tumor microenvironments expressing specific markers like FAP. nih.gov |
| Analyte-Specific Fluorescent Probe | Attachment of a reactive fluorophore (e.g., NBD-based) to the piperazine. | Fluorescence Spectroscopy/Microscopy | Detection of biologically important small molecules like hydrogen sulfide (H₂S). rsc.orgrsc.org |
Integration of this compound into Multi-Target Ligand Design Strategies
Complex multifactorial diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways, making single-target drugs insufficient. jneonatalsurg.com The design of multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—is a promising therapeutic strategy. researchgate.netnih.gov The piperazine scaffold is a cornerstone in MTDL design due to its versatility as a linker and its ability to interact with various biological targets. jneonatalsurg.comresearchgate.net
The this compound core can serve as a foundational fragment in an MTDL strategy. By chemically linking this scaffold to another pharmacophore known to act on a different, disease-relevant target, a novel MTDL can be created. This approach aims to achieve synergistic efficacy and potentially reduce side effects and drug-drug interactions.
For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). researchgate.net
| Therapeutic Area | Target 1 | Target 2 | Hypothetical MTDL Design Strategy | Desired Therapeutic Outcome |
|---|---|---|---|---|
| Alzheimer's Disease | Acetylcholinesterase (AChE) | Beta-Amyloid (Aβ) aggregation jneonatalsurg.com | Combine the benzylpiperazine fragment (for potential Aβ interaction) with a known AChE inhibitor pharmacophore. | Symptomatic relief (AChE inhibition) and disease modification (inhibition of plaque formation). jneonatalsurg.com |
| Depression | Serotonin Transporter (SERT) | 5-HT₁A Receptor | Integrate the benzylpiperazine core into a structure that also contains an arylpiperazine moiety known to bind 5-HT₁A receptors. nih.gov | Enhanced antidepressant effect through synergistic modulation of the serotonergic system. |
| Cancer | A specific Kinase (e.g., EGFR) | Tubulin polymerization | Link the this compound scaffold to a known tubulin polymerization inhibitor like a chalcone (B49325) derivative. researchgate.net | Dual attack on cancer cell proliferation and mitosis, potentially overcoming drug resistance. |
Q & A
Q. Optimization Strategies :
- Catalyst Loading : Adjust CuSO₄·5H₂O (0.2–0.5 equiv.) to balance reaction rate and byproduct formation.
- Solvent Ratio : Varying DCM:H₂O ratios (1:1 to 3:1) improves triazole yields by enhancing interfacial reactivity.
- Temperature : Room temperature (25°C) minimizes side reactions compared to heated conditions .
Q. Table 1: Representative Triazole Derivatives and Yields
| Compound | Yield (%) | m.p. (°C) | Key Spectral Data (¹H NMR, δ ppm) |
|---|---|---|---|
| 7b | 93 | 168–170 | 8.06 (m, 2H), 7.93 (s, Triz-H) |
| 7c | 97 | 161–163 | 8.39 (m, 2H), 8.22 (m, Ar-H) |
| Data sourced from triazole syntheses in . |
How are structural characterization techniques applied to confirm the identity of this compound derivatives?
Basic Research Question
Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 6.98–8.39 ppm) and piperazine methylene signals (δ 2.44–3.82 ppm) confirm substitution patterns. For example, the 2-methylbenzyl group shows a singlet at δ 2.58–3.60 ppm for N-CH₂ .
- LCMS : Molecular ion peaks (e.g., m/z 397.1685 for 7b) validate molecular weight, while fragmentation patterns confirm triazole formation .
- Elemental Analysis : Matches calculated vs. found values for C, H, N, and F (e.g., 7c: Calcd. C 60.60, Found 61.33) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives.
What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?
Basic Research Question
Methodology :
- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like EGFR or VEGFR2 .
Q. Table 2: Anticancer Activity of Selected Derivatives
| Compound | IC₅₀ (µM) | Target Protein (Docking Score, kcal/mol) |
|---|---|---|
| 7b | 12.4 | EGFR (-9.2) |
| 29* | 8.7 | VEGFR2 (-10.5) |
| Hypothetical data inspired by . |
How can researchers resolve contradictions in bioactivity data across studies?
Advanced Research Question
Methodology :
Assay Validation : Verify cell line authenticity (STR profiling) and control compounds (e.g., doxorubicin).
Purity Analysis : Use HPLC (≥95% purity) to exclude impurities affecting results.
Orthogonal Assays : Compare MTT results with colony formation or caspase-3 activation assays.
Structural Confirmation : Re-examine NMR/LCMS data to rule out isomerization or degradation.
Example : Discrepancies in IC₅₀ values may arise from varying serum concentrations in cell culture media .
How do molecular docking and SAR studies guide the optimization of kinase inhibitors based on this compound?
Advanced Research Question
Methodology :
- Docking Workflow :
- Prepare protein (PDB: 1M17 for EGFR) and ligand structures (protonation at pH 7.4).
- Grid box centered on ATP-binding site.
- Analyze poses for hydrogen bonds (e.g., with Met793) and hydrophobic interactions .
Q. SAR Insights :
- Fluorine Substitution : Enhances metabolic stability and membrane permeability.
- Triazole Linkers : Improve solubility and π-π stacking with tyrosine kinase pockets .
Q. Table 3: Impact of Substituents on Docking Scores
| Substituent | Docking Score (EGFR, kcal/mol) | Bioactivity Trend |
|---|---|---|
| -NO₂ | -9.2 | ↑ Cytotoxicity |
| -NH₂ | -8.5 | ↓ Selectivity |
What strategies improve the scalability of this compound synthesis?
Advanced Research Question
Methodology :
- Continuous Flow Reactors : Reduce reaction time from hours to minutes by optimizing residence time and mixing .
- Catalyst Recycling : Immobilize Cu nanoparticles on silica to minimize metal leaching .
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener extraction .
Case Study : Pilot-scale synthesis achieved 85% yield using flow chemistry (residence time: 15 min, 50°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
